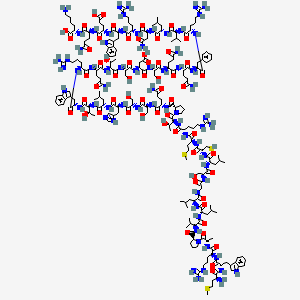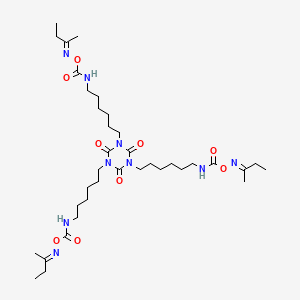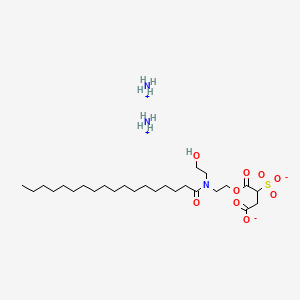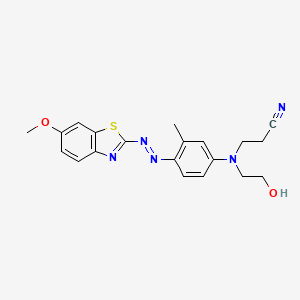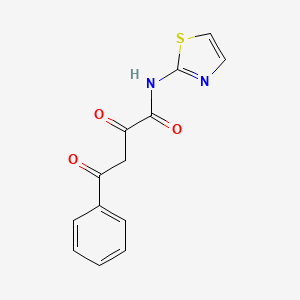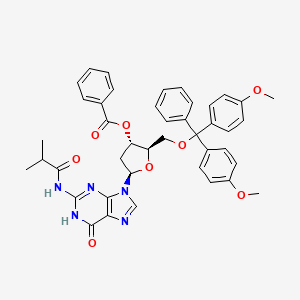
5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a guanosine base modified with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves multiple stepsThe final steps involve the addition of the 2’-deoxy and n-(2-methyl-1-oxopropyl) groups, and the benzoate ester formation .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated equipment to handle the multiple steps efficiently. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Aplicaciones Científicas De Investigación
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with nucleic acids. The compound can integrate into DNA or RNA, disrupting normal cellular processes. This integration can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
DMT-dG (ib) Phosphoramidite: Another nucleoside analog used in DNA synthesis.
DMT-2′O-Methyl-rG (ib) Phosphoramidite: A similar compound with modifications at the 2’-O position.
DMT-2′O-TBDMS-rG (ib) Phosphoramidite: Features a dimethylsilyl group at the 2’-O position.
Uniqueness
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
93966-65-5 |
|---|---|
Fórmula molecular |
C42H41N5O8 |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C42H41N5O8/c1-26(2)38(48)45-41-44-37-36(39(49)46-41)43-25-47(37)35-23-33(55-40(50)27-11-7-5-8-12-27)34(54-35)24-53-42(28-13-9-6-10-14-28,29-15-19-31(51-3)20-16-29)30-17-21-32(52-4)22-18-30/h5-22,25-26,33-35H,23-24H2,1-4H3,(H2,44,45,46,48,49)/t33-,34+,35+/m0/s1 |
Clave InChI |
QWQBQXFKPJODCG-BMPTZRATSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


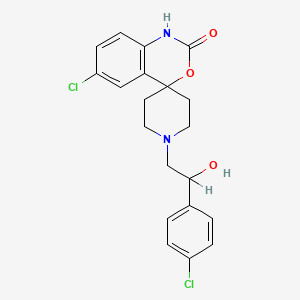
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)

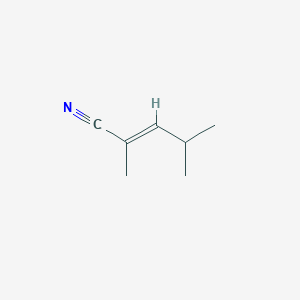
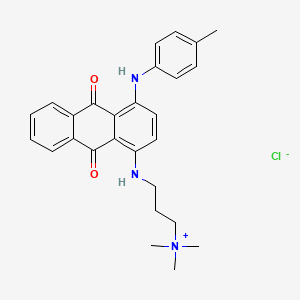
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

